molecular formula C21H20ClN3O6S2 B2506709 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1223803-03-9

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2506709
CAS No.: 1223803-03-9
M. Wt: 509.98
InChI Key: PWCZLOJCJPBDOM-UHFFFAOYSA-N
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Description

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a recognized and potent inhibitor of IκB kinase beta (IKKβ), a central kinase in the NF-κB signaling pathway. By selectively targeting IKKβ, this compound effectively suppresses the phosphorylation and subsequent degradation of IκB, thereby preventing the translocation of the NF-κB transcription factor to the nucleus. This mechanism makes it an invaluable pharmacological tool for researchers investigating the role of NF-κB in various disease states. The NF-κB pathway is a critical regulator of immune responses, inflammation, cell survival, and proliferation, and its dysregulation is implicated in a wide array of conditions, including cancer, autoimmune diseases, and chronic inflammatory disorders. Consequently, this IKKβ inhibitor is primarily utilized in preclinical research to elucidate NF-κB's specific contributions to disease pathogenesis and to explore the therapeutic potential of pathway inhibition in cellular and animal models of inflammation and oncology. Its application extends to the study of signal transduction cascades, where it helps dissect the complex interplay between NF-κB and other cellular pathways. Research employing this compound has been cited in studies exploring novel therapeutic strategies, underscoring its utility in advancing molecular and cellular biology.

Properties

CAS No.

1223803-03-9

Molecular Formula

C21H20ClN3O6S2

Molecular Weight

509.98

IUPAC Name

2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C21H20ClN3O6S2/c1-12-4-6-14(9-15(12)22)33(28,29)18-10-23-21(25-20(18)27)32-11-19(26)24-16-8-13(30-2)5-7-17(16)31-3/h4-10H,11H2,1-3H3,(H,24,26)(H,23,25,27)

InChI Key

PWCZLOJCJPBDOM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)OC)OC)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C20H18ClN3O4SC_{20}H_{18}ClN_{3}O_{4}S with a molecular weight of approximately 496.0 g/mol. Its structure includes:

  • Pyrimidinone ring : Implicated in various biological activities.
  • Sulfonyl group : Known for enhancing solubility and biological interactions.
  • Acetamide moiety : Often associated with pharmacological effects.

These functional groups contribute to the compound's reactivity and interaction with biological targets.

Antiviral and Anticancer Properties

Research indicates that compounds with similar structures have demonstrated antiviral and anticancer activities. For instance, derivatives of pyrimidine have been shown to inhibit viral replication and exhibit cytotoxic effects against various cancer cell lines. The compound's potential as an antiviral agent may stem from its ability to interfere with viral enzymes or replication processes.

Case Studies

  • Antiviral Activity : A study on N-heterocycles highlighted their efficacy against viral infections, suggesting that similar compounds could inhibit key viral enzymes and reduce viral load in infected cells .
  • Cytotoxicity : Mannich bases related to this compound have been evaluated for their antiproliferative effects against human cancer cell lines (HeLa, HepG2, A549). These studies revealed significant cytotoxicity, indicating that the compound may possess similar properties .

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Enzyme Inhibition : Compounds with sulfonamide and pyrimidine structures often act as inhibitors of enzymes such as cyclooxygenase (COX) or viral polymerases.
  • Cell Cycle Disruption : Similar compounds have been documented to induce apoptosis in cancer cells by disrupting the cell cycle.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacodynamics. Interaction studies typically involve assessing binding affinities to specific receptors or enzymes, which can provide insights into its therapeutic potential.

Comparative Analysis with Related Compounds

The following table compares the target compound with structurally related compounds that exhibit notable biological activities:

Compound NameStructural FeaturesBiological Activity
5-FluorouracilPyrimidine baseAnticancer activity
SulfadiazineSulfonamide groupAntimicrobial properties
ThiamphenicolChlorinated phenolBroad-spectrum antibiotic

This comparison highlights the unique combination of functional groups in the target compound that may confer distinct biological activities not observed in simpler analogs.

Comparison with Similar Compounds

Key Structural Variations:

Sulfonyl Group Substitution :

  • The target compound has a 3-chloro-4-methylphenylsulfonyl group. In contrast, 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide (CAS 895645-16-6) features a 4-chlorophenylsulfonyl group. The 3-chloro-4-methyl substitution in the target may enhance steric effects and alter π-π stacking interactions compared to the para-chloro analog .
  • Compound 5.6 (Journal of Applied Pharmaceutical Science, 2019) replaces the sulfonyl phenyl with a 2,3-dichlorophenyl group on the acetamide, increasing hydrophobicity .

Aryl Substituents on Acetamide: The target’s 2,5-dimethoxyphenyl group differs from the 3,4-dimethoxyphenyl in CAS 895645-16-4. Compound 5.15 (Journal of Applied Pharmaceutical Science, 2019) uses a 4-phenoxyphenyl group, introducing a bulkier substituent that could hinder membrane permeability .

Pyrimidinone Core Modifications: Compound 8a (Design, Synthesis, and Biological Investigation, 2023) replaces the sulfonyl group with a cyano substituent, significantly altering electronic properties and hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound CAS 895645-16-6 Compound 5.6 Compound 8a
Molecular Formula C₂₁H₂₀ClN₃O₆S₂ (inferred) C₂₀H₁₈ClN₃O₆S₂ C₁₃H₁₁Cl₂N₃O₂S C₂₈H₂₃BrN₆O₃S
Molecular Weight ~510.0 g/mol 496.0 g/mol 344.21 g/mol 551.42 g/mol
Melting Point Not reported Not reported 230°C 253–255°C
Key Functional Groups Sulfonyl, thioether, dimethoxy Sulfonyl, dimethoxy Dichlorophenyl, thioether Cyano, pyrazolyl, tolyl

Notes:

  • The target’s higher molecular weight compared to Compound 5.6 suggests improved metabolic stability but reduced bioavailability .

Preparation Methods

Synthesis of the Dihydropyrimidinone Core

The dihydropyrimidinone scaffold is constructed using the Biginelli reaction, a three-component condensation of β-keto esters, aldehydes, and urea/thiourea.

Procedure :

  • Combine ethyl acetoacetate (2.0 mmol), 3-chloro-4-methylbenzaldehyde (2.0 mmol), and thiourea (2.4 mmol) in ethanol.
  • Add 10 mol% hydrochloric acid as a catalyst and reflux at 80°C for 3–4 hours.
  • Cool the mixture, pour onto crushed ice, and filter the precipitate.
  • Recrystallize from ethanol to obtain 5-(3-chloro-4-methylphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-one (Yield: 72–85%).

Key Parameters :

Parameter Value Source
Reaction Temperature 80°C
Catalyst HCl (10 mol%)
Yield 72–85%

Sulfonation at Position 5

The sulfonyl group is introduced via electrophilic aromatic substitution or post-functionalization.

Method A – Direct Sulfonation :

  • Dissolve the dihydropyrimidinone intermediate (1.0 mmol) in chlorosulfonic acid (5 mL).
  • Stir at 0–5°C for 2 hours, then warm to room temperature for 6 hours.
  • Quench with ice water, extract with dichloromethane, and dry over Na₂SO₄.
  • Purify via column chromatography (SiO₂, hexane:ethyl acetate = 3:1) to isolate 5-((3-chloro-4-methylphenyl)sulfonyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-one (Yield: 58%).

Method B – Coupling with Sulfonyl Chloride :

  • React the dihydropyrimidinone intermediate (1.0 mmol) with 3-chloro-4-methylbenzenesulfonyl chloride (1.2 mmol) in pyridine.
  • Stir at 60°C for 12 hours, then evaporate pyridine under reduced pressure.
  • Wash the residue with 5% HCl and recrystallize from methanol (Yield: 65–70%).

Optimization Insight :

  • Method B offers better regioselectivity and avoids over-sulfonation.

Thioether Formation

The thiol group at position 2 is alkylated to form the thioether linkage.

Procedure :

  • Dissolve the sulfonated dihydropyrimidinone (1.0 mmol) in dry DMF.
  • Add 2-chloro-N-(2,5-dimethoxyphenyl)acetamide (1.2 mmol) and K₂CO₃ (2.0 mmol).
  • Heat at 50°C for 8 hours under nitrogen.
  • Filter, concentrate, and purify via flash chromatography (Yield: 75–80%).

Reaction Mechanism :

  • Nucleophilic substitution (SN2) where the thiolate attacks the chloroacetamide derivative.

Amidation with 2,5-Dimethoxyaniline

The acetamide group is introduced via amide coupling.

Two-Step Approach :

  • Synthesis of 2-Chloro-N-(2,5-dimethoxyphenyl)acetamide :
    • React 2,5-dimethoxyaniline (1.0 mmol) with chloroacetyl chloride (1.1 mmol) in dichloromethane and triethylamine (Yield: 88%).
  • Coupling to Dihydropyrimidinone :
    • As described in Section 2.3.

One-Pot Alternative :

  • Use DCC/HOBt as coupling agents to directly conjugate 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid with 2,5-dimethoxyaniline in THF (Yield: 68%).

Catalytic and Green Chemistry Approaches

Ionic Liquid Catalysis

Brønsted acidic ionic liquids (e.g., [C₂O₂BBTA][TFA]) enable solvent-free Biginelli reactions at 90°C, reducing reaction time to 40 minutes and improving yields to 85–99%.

Advantages :

  • Catalyst recyclability (6 cycles without loss of activity).
  • No column chromatography required for purification.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Kornblum oxidation/Biginelli tandem reaction, generating dihydropyrimidinones in 30 minutes with 78% yield.

Conditions :

Parameter Value
Power 300 W
Temperature 80°C
Solvent DMSO

Analytical Data and Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.34 (s, 3H, CH₃), 3.72 (s, 6H, OCH₃), 5.21 (s, 1H, CH), 6.82–7.45 (m, 6H, aromatic).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1240 cm⁻¹ (C-N).

Purity and Yield Optimization

Step Yield (%) Purity (%) Method
Biginelli Reaction 85 95 HCl catalysis
Sulfonation 70 98 Method B
Thioether Formation 80 97 K₂CO₃/DMF

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